

# Alkyne-PEG2-iodide structure and molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Alkyne-PEG2-iodide

Cat. No.: B15623237

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An In-Depth Technical Guide to **Alkyne-PEG2-iodide**: Structure, Properties, and Applications

For researchers, scientists, and drug development professionals, **Alkyne-PEG2-iodide** is a versatile bifunctional linker that plays a crucial role in the field of bioconjugation and medicinal chemistry. Its unique structure, possessing both a terminal alkyne and a reactive alkyl iodide, allows for a two-step sequential modification of biomolecules, making it a valuable tool in the construction of complex architectures such as antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of its chemical properties, experimental applications, and the logical workflows for its use.

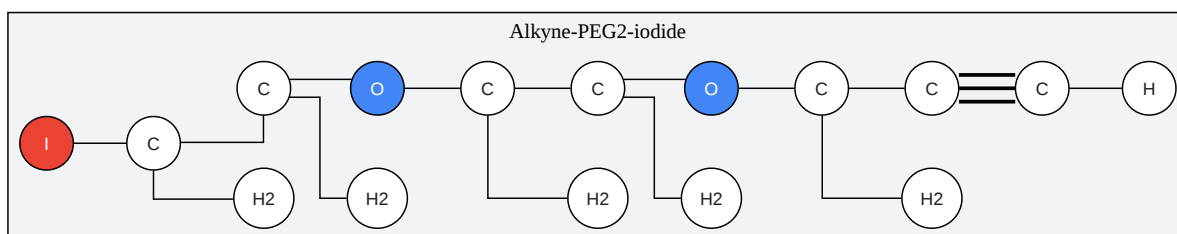
## Core Properties of Alkyne-PEG2-iodide

**Alkyne-PEG2-iodide** is characterized by its polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, an alkyne group for click chemistry, and an iodide group that serves as a potent alkylating agent.

Property	Value
Molecular Weight	254.07 g/mol [1][2][3][4]
Chemical Formula	C <sub>7</sub> H <sub>11</sub> IO <sub>2</sub> [1][3][4]
IUPAC Name	3-(2-(2-iodoethoxy)ethoxy)prop-1-yne[2][3]
Appearance	Colorless to yellow oil[3]
Solubility	Soluble in water and polar organic solvents[3]
CAS Number	1234387-33-7[2][3][4]

## Chemical Structure

The structure of **Alkyne-PEG2-iodide** is fundamental to its function, featuring a reactive iodide on one end and a terminal alkyne on the other, connected by a flexible PEG2 linker.



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Caption: Chemical structure of **Alkyne-PEG2-iodide**.

## Experimental Applications and Protocols

**Alkyne-PEG2-iodide** is primarily utilized in a two-stage bioconjugation strategy. The first stage involves the alkylation of a nucleophilic residue on a biomolecule (e.g., a cysteine thiol on a protein) with the iodide end of the linker. The second stage utilizes the terminal alkyne for a

copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," to attach a second molecule of interest that has been functionalized with an azide group.

## Stage 1: Alkylation of a Protein with Alkyne-PEG2-iodide

This protocol outlines the general steps for labeling a protein containing a reactive cysteine residue.

Materials:

- Protein with an accessible cysteine residue in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.4).
- **Alkyne-PEG2-iodide.**
- Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
- Reducing agent (e.g., TCEP) if cysteine residues are oxidized.
- Desalting column or dialysis equipment for purification.

Protocol:

- **Protein Preparation:** If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature to expose free cysteine thiols.
- **Reagent Preparation:** Prepare a stock solution of **Alkyne-PEG2-iodide** (e.g., 10 mM) in DMSO or DMF.
- **Alkylation Reaction:** Add a 5- to 20-fold molar excess of the **Alkyne-PEG2-iodide** solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to maintain protein integrity.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The alkyl iodide group will react with the thiol group of the cysteine, forming a stable thioether bond.

- Purification: Remove excess, unreacted **Alkyne-PEG2-iodide** by size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.

## Stage 2: Click Chemistry Conjugation

This protocol describes the conjugation of the alkyne-modified protein to an azide-containing molecule (e.g., a fluorescent dye, a small molecule drug).

Materials:

- Alkyne-modified and purified protein.
- Azide-functionalized molecule of interest.
- Copper(II) sulfate ( $\text{CuSO}_4$ ).
- Reducing agent for copper (e.g., sodium ascorbate).
- Copper-chelating ligand (e.g., THPTA) to improve efficiency and reduce cytotoxicity.

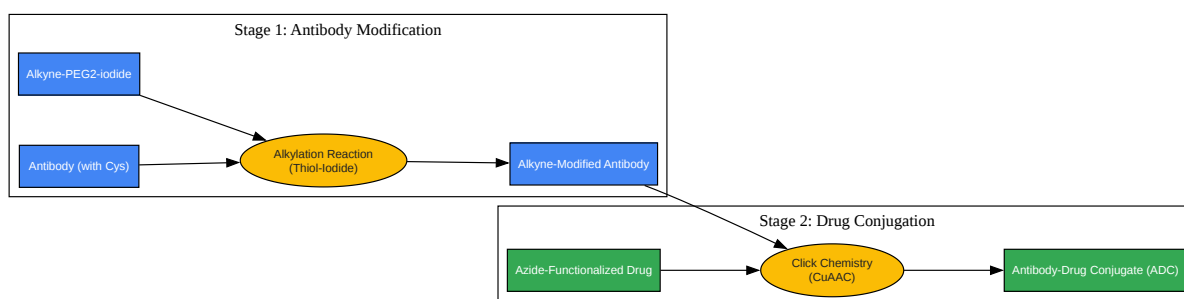
Protocol:

- Reagent Preparation: Prepare stock solutions of the azide-containing molecule,  $\text{CuSO}_4$ , and sodium ascorbate in an appropriate solvent (e.g., water or DMSO).
- Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified protein with a 3- to 10-fold molar excess of the azide-functionalized molecule.
- Catalyst Addition: Add the THPTA ligand to the reaction mixture, followed by the  $\text{CuSO}_4$  solution. A typical final concentration is 50  $\mu\text{M}$   $\text{CuSO}_4$  and 250  $\mu\text{M}$  THPTA.
- Initiation of Click Reaction: Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 2.5 mM.
- Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent dye.

- Purification: Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.

## Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

The bifunctional nature of **Alkyne-PEG2-iodide** is particularly advantageous in the synthesis of ADCs, where a cytotoxic drug is linked to a monoclonal antibody.



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Caption: Workflow for ADC synthesis using **Alkyne-PEG2-iodide**.

This structured approach ensures a controlled and efficient conjugation process, which is critical for the development of effective and safe biotherapeutics. The PEG linker can also impart favorable pharmacokinetic properties to the final conjugate.

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